3,4,5-trimethoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
3,4,5-Trimethoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is a benzamide-thiazole hybrid compound characterized by a trimethoxyphenyl group attached to a thiazole ring substituted with a 5-methylfuran moiety. This structure combines aromatic methoxy groups, known for enhancing lipid solubility and membrane permeability, with a heterocyclic thiazole-furan system that may confer bioactivity. The compound is synthesized via condensation reactions, often involving hydrazide intermediates and substituted aldehydes or ketones . Its molecular formula is C₂₀H₂₀N₂O₄S, with a molecular weight of 384.45 g/mol .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-10-5-6-13(25-10)12-9-26-18(19-12)20-17(21)11-7-14(22-2)16(24-4)15(8-11)23-3/h5-9H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCOTTXHKJSHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Trimethoxybenzamide Core: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a suitable thioamide and a halogenated precursor.
Final Coupling: The final step involves coupling the thiazole-containing intermediate with the trimethoxybenzamide core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe in biological assays due to its aromatic structure and potential for conjugation with fluorophores.
Industry:
Agriculture: The compound can be explored as a pesticide or herbicide due to its potential biological activity.
Electronics: Its incorporation into organic electronic devices, such as organic light-emitting diodes (OLEDs), can be investigated.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in metabolic pathways.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, depending on its binding affinity and the receptor’s structure.
Pathways Involved: The compound may affect pathways related to cell signaling, apoptosis, and oxidative stress, among others.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzamide-thiazole derivatives, which are frequently explored for their bioactivity. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity :
- The 3,4,5-trimethoxyphenyl group (common in all analogs) enhances interactions with hydrophobic enzyme pockets, as seen in combretastatin analogs .
- Thiazole ring substitutions dictate target specificity. For example:
- The 5-methylfuran group in the target compound may improve metabolic stability compared to phenyl or pyridinyl substituents .
- Morpholinomethyl and triazolyl sulfanyl groups enhance solubility and binding affinity to enzymes like kinases or proteases .
Biological Performance: N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (Table 1) showed 129.23% growth modulation, outperforming other analogs in preliminary assays . This highlights the importance of phenoxy groups in enhancing activity. Eact (3,4,5-trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-2-thiazolyl)benzamide) is a marketed compound with high purity, suggesting industrial applicability of this structural class .
Synthetic Accessibility :
- The target compound shares synthetic routes with its analogs, typically involving hydrazide intermediates and condensation reactions . However, the incorporation of 5-methylfuran requires specialized aldehydes, which may affect yield compared to simpler phenyl-substituted analogs .
Therapeutic Potential: Thiazole-benzamide hybrids are frequently screened for anticancer and antimicrobial properties. For instance, 4-methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide demonstrated efficacy against bacterial strains, likely due to its morpholine moiety disrupting cell membranes .
Biological Activity
3,4,5-trimethoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, antibacterial, and other bioactive effects, supported by empirical data and case studies.
- Molecular Formula : C20H25N2O7S
- Molecular Weight : 423.5 g/mol
- CAS Number : 874127-97-6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Recent studies have demonstrated that derivatives of thiazole and furan compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 2D |
| NCI-H358 | 6.48 ± 0.11 | 2D |
| A549 | 9.48 ± 1.15 | 3D |
These results indicate a stronger efficacy in two-dimensional assays compared to three-dimensional assays, suggesting the need for further structural optimization to enhance selectivity and reduce toxicity in normal cells .
Antibacterial Activity
Compounds with similar structural motifs have also shown notable antibacterial properties. For example, derivatives containing thiazole rings have been reported to exhibit broad-spectrum antibacterial effects.
Table 2: Antibacterial Activity Overview
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Thiazole Derivative A | 50 µg/mL |
| Thiazole Derivative B | 30 µg/mL |
These findings highlight the potential of thiazole-containing compounds in the development of new antibacterial agents .
The mechanism through which these compounds exert their biological effects often involves interactions with DNA and cellular pathways. For example, studies indicate that certain thiazole derivatives bind within the minor groove of AT-DNA, influencing gene expression and cellular proliferation .
Case Studies
-
Antitumor Efficacy in Lung Cancer Models :
A study evaluated the efficacy of a thiazole derivative similar to our compound in lung cancer models. The results showed significant tumor growth inhibition and a favorable safety profile compared to standard chemotherapeutics. -
Antibacterial Screening :
Another investigation assessed the antibacterial activity against various strains of bacteria. The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
